3-(苄氧基)丁酸

描述

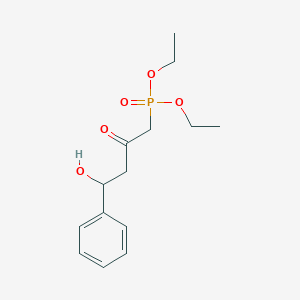

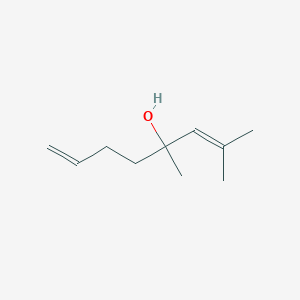

“3-(Benzyloxy)butanoic acid” is a chemical compound with the molecular formula C14H16O3 . It is a derivative of benzoic acid, where a benzyloxy group is attached to the third carbon of the butanoic acid chain .

Synthesis Analysis

The synthesis of “3-(Benzyloxy)butanoic acid” could potentially involve the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)butanoic acid” consists of a benzyloxy group attached to the third carbon of a butanoic acid chain . The average mass of the molecule is 228.243 Da, and the monoisotopic mass is 228.078644 Da .Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxy)butanoic acid” could potentially include oxidation and reduction processes . For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .科学研究应用

抗菌活性:3-(苄氧基)丁酸衍生物显示出显著的抗菌和抗真菌活性,对金黄色葡萄球菌、淡黄色分枝杆菌、小球白念珠菌和黑曲霉等各种病原体具有活性(Mickevičienė等,2015)。

抗氧化性质:研究表明,某些3-(苄氧基)丁酸衍生物表现出显著的抗氧化活性,暗示在氧化应激相关疾病中具有潜在应用价值(Dovbnya等,2022)。

化学合成:它被用作合成复杂分子的前体,例如通过Horner-Wadsworth-Emmons反应合成(−)-(E,S)-3-(苄氧基)-1-丁烯基苯基砜(Enders等,2003)。

聚合物科学:在聚合物科学领域,3-(苄氧基)丁酸衍生物用于增强分子对苯并噁嗪环形成的反应性,有助于开发新型聚合材料(Trejo-Machin et al., 2017)。

镇痛和抗炎性质:一些3-(苄氧基)丁酸衍生物表现出显著的镇痛和抗炎活性,可能有益于疼痛管理和与炎症相关的疾病(Gulcan等,2003)。

酶抑制:某些3-(苄氧基)丁酸的类似物,如DL-2-苄基-3-甲酰基丙酸,已被确认为对羧肽酶A等酶的抑制剂,暗示在酶调节和药物设计中具有潜在应用(Galardy & Kortylewicz, 1984)。

生物催化:它还被用于生物催化酯交换反应中,表明在绿色化学和可持续过程中具有应用(Kumar et al., 2015)。

安全和危害

The safety data sheet for butyric acid, a related compound, indicates that it is a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It is also harmful to aquatic life . These hazards may also apply to “3-(Benzyloxy)butanoic acid”, but specific safety data for this compound is not available in the sources.

属性

IUPAC Name |

3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(7-11(12)13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRIZGVVPBNJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)

![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)